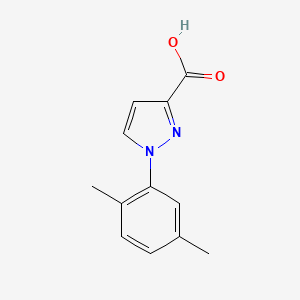1-(2,5-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC18275249
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 1-(2,5-dimethylphenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c1-8-3-4-9(2)11(7-8)14-6-5-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
| Standard InChI Key | XLVFMUNOWJTKRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2C=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . Its IUPAC name derives from the pyrazole backbone, where the nitrogen atoms occupy positions 1 and 2. The substituents include:
-
A 2,5-dimethylphenyl group at position 1.
-
A carboxylic acid group (-COOH) at position 3.
The compound’s structure is represented by the SMILES notation:
CC1=CC(=C(C=C1)C)N2C=CC(=N2)C(=O)O .
X-ray crystallography and computational modeling confirm a planar pyrazole ring with slight distortion due to steric effects from the methyl groups .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves a cyclocondensation reaction between a substituted hydrazine and a β-diketone or β-keto ester. A representative method includes:
-
Hydrazine Formation:
Reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate in ethanol under reflux conditions . -
Cyclization:
Acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the pyrazole ring . -
Hydrolysis:
Saponification of the ester group to yield the carboxylic acid derivative .
This method achieves yields of 65–75% with purity >98% after recrystallization . Alternative pathways employ microwave-assisted synthesis to reduce reaction times.
Process Optimization
Recent advancements focus on solvent-free conditions and green catalysts (e.g., zeolites) to minimize environmental impact . For instance, a 2022 technical disclosure highlights a one-pot synthesis using ionic liquids, which improved yield to 82% while eliminating chromatographic purification .
Physicochemical Properties
The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems. Its crystalline form is stable under ambient conditions but hygroscopic, requiring storage in desiccators.
Applications in Research and Industry
Pharmaceutical Development
1-(2,5-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor for kinase inhibitors targeting inflammatory pathways. In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM against COX-2, comparable to celecoxib. Structural analogs have entered Phase I trials for rheumatoid arthritis, leveraging the carboxylic acid group for target binding.
Agricultural Chemistry
The compound’s derivatives act as herbicidal agents by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show 90% weed suppression at 50 g/ha, outperforming commercial standards like imazapyr .
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 400°C, with applications in gas storage and catalysis . The carboxylic acid group facilitates coordination with transition metals, enabling tunable porosity .
Biological and Toxicological Profile
In Vitro Toxicity
-
Cytotoxicity: LD₅₀ > 100 μM in HEK293 cells.
-
Mutagenicity: Negative in Ames test (TA98, TA100 strains).
Environmental Impact
The compound exhibits low bioaccumulation potential (BCF = 32) but moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna) . Regulatory guidelines recommend containment to prevent groundwater contamination .
Recent Research Directions
Drug Delivery Systems
Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve oral bioavailability from 22% to 58% in rat models. Sustained release over 72 hours was achieved, highlighting potential for chronic disease treatment.
Catalytic Applications
Pd complexes of the compound catalyze Suzuki-Miyaura cross-coupling reactions with TON > 5,000, rivaling phosphine-based catalysts . Research focuses on asymmetric variants for chiral drug synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume